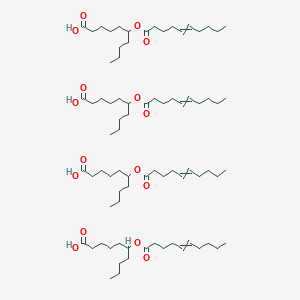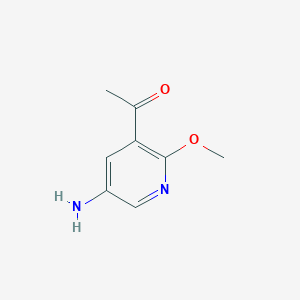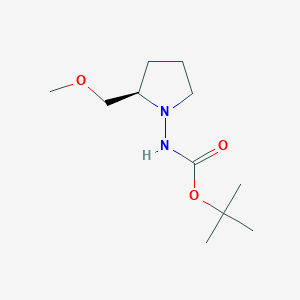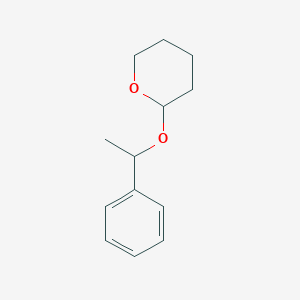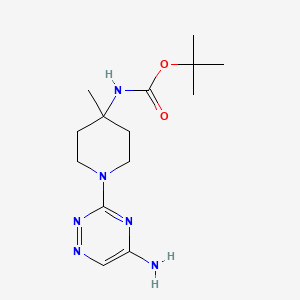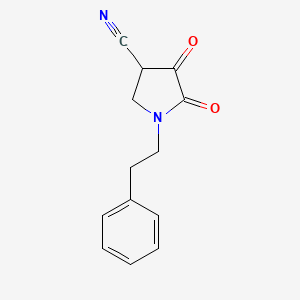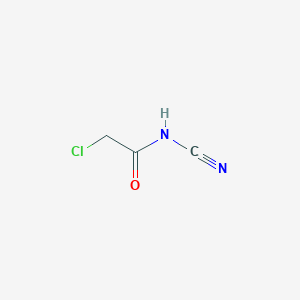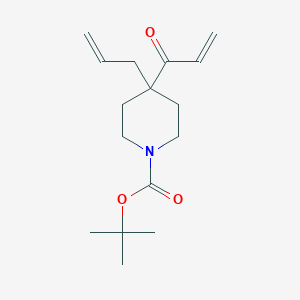![molecular formula C17H26N4O5 B13987364 tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 32899-48-2](/img/structure/B13987364.png)
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide (9ci) is a synthetic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. It is used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide typically involves the following steps:
Protection of L-serine: L-serine is first protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of Methyl Ester: The protected L-serine is then converted to its methyl ester by reacting it with methyl iodide in the presence of potassium carbonate.
Coupling with L-phenylalanine: The methyl ester of N-Boc-L-serine is coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired peptide bond.
Hydrazide Formation: The final step involves the conversion of the peptide to its hydrazide form by reacting it with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives.
科学的研究の応用
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-Boc-L-serine methyl ester: A precursor in the synthesis of the compound.
L-phenylalanine: Another amino acid used in the synthesis.
Hydrazine hydrate: Used in the formation of the hydrazide group.
Uniqueness
L-serine,n-[n-[(1,1-dimethylethoxy)carbonyl]-l-phenylalanyl]-, hydrazide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
32899-48-2 |
|---|---|
分子式 |
C17H26N4O5 |
分子量 |
366.4 g/mol |
IUPAC名 |
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(25)20-12(9-11-7-5-4-6-8-11)14(23)19-13(10-22)15(24)21-18/h4-8,12-13,22H,9-10,18H2,1-3H3,(H,19,23)(H,20,25)(H,21,24) |
InChIキー |
UHBQBUZMKXTUBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


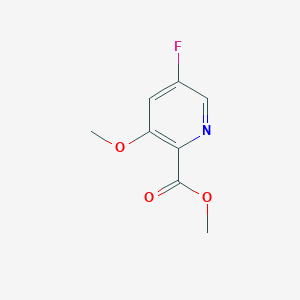
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
